4-Bromobenzo[d]isoxazol-3-amine

Medicinal Chemistry ADME Prediction Lead Optimization

Select 4-Bromobenzo[d]isoxazol-3-amine as your preferred C-4 halogenated benzo[d]isoxazole scaffold. The bromine atom provides superior reactivity over chloro analogs in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling, enabling rapid generation of 4-substituted libraries for SAR studies. This scaffold is explicitly claimed in patents targeting TRPV1 (vanilloid) receptors, mGluR5 receptors, and BET bromodomains. Choose this building block for validated entry into pain, inflammation, and oncology medicinal chemistry programs.

Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
CAS No. 796969-15-8
Cat. No. B1520145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromobenzo[d]isoxazol-3-amine
CAS796969-15-8
Molecular FormulaC7H5BrN2O
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)C(=NO2)N
InChIInChI=1S/C7H5BrN2O/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H,(H2,9,10)
InChIKeySYCUVFGUHBRMHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromobenzo[d]isoxazol-3-amine (CAS 796969-15-8): A Core Heterocyclic Scaffold for Pharmaceutical Research and Chemical Synthesis Procurement


4-Bromobenzo[d]isoxazol-3-amine (CAS 796969-15-8) is a brominated heterocyclic compound consisting of a benzene ring fused to an isoxazole ring, with an amine group at the 3-position and a bromine atom at the 4-position . It serves as a key synthetic intermediate in medicinal chemistry, with patent literature highlighting its utility in constructing biologically active molecules such as vanilloid receptor (TRPV1) ligands, mGluR5 receptor modulators, and BET bromodomain inhibitors [1][2][3]. The compound is commercially available in research quantities with purities typically ranging from 95% to 98%, and is characterized by a molecular weight of 213.03 g/mol and a predicted LogP of approximately 1.97 [4].

Procurement Risk: Why 4-Bromobenzo[d]isoxazol-3-amine Cannot Be Casually Substituted with Other 4-Halogenated or 4-Alkyl Analogs


While the benzo[d]isoxazol-3-amine scaffold is a common privileged structure, substitution at the 4-position is not interchangeable without significant downstream consequences. The specific halogen (bromine vs. chlorine vs. fluorine) or group (methyl, methoxy) drastically alters the compound's physicochemical properties, including LogP, solubility, and molecular weight, which directly impacts its performance in subsequent reactions (e.g., cross-coupling reactivity) and the ADME/PK profile of any derived lead compound . Furthermore, the choice of substituent dictates the available synthetic pathways; for instance, the bromine atom is a particularly versatile handle for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, offering a different reactivity profile compared to a chlorine atom . The quantitative differences detailed below demonstrate why selecting 4-Bromobenzo[d]isoxazol-3-amine is a specific scientific decision rather than a generic procurement choice.

Quantitative Differentiation of 4-Bromobenzo[d]isoxazol-3-amine (CAS 796969-15-8) Against Its Closest Analogs


Physicochemical Property Comparison: 4-Bromo Analog Demonstrates Higher LogP and Molecular Weight than 4-Chloro and 4-Fluoro Analogs

The 4-bromo substitution confers distinct physicochemical properties compared to its 4-chloro, 4-fluoro, and 4-methyl analogs. Specifically, 4-Bromobenzo[d]isoxazol-3-amine exhibits a higher consensus Log Po/w (1.97) and molecular weight (213.03 g/mol) than the 4-chloro (MW 168.58) and 4-fluoro (MW 152.13) derivatives. This increased lipophilicity and size can be advantageous for modulating target binding affinity and membrane permeability in medicinal chemistry campaigns .

Medicinal Chemistry ADME Prediction Lead Optimization

Synthetic Accessibility and Purity: 4-Bromo Analog Available at Higher Commercial Purity (98%) Than 4-Chloro Analog (95%)

Commercial availability of the 4-bromo derivative at a standard purity of 98% provides a direct advantage over the 4-chloro analog, which is commonly supplied at 95% purity . This higher baseline purity can reduce the need for additional purification steps, saving time and resources in a research setting. The bromine atom also serves as an excellent leaving group for various cross-coupling reactions, a feature explicitly highlighted for this compound .

Organic Synthesis Quality Control Procurement

Storage and Handling: 4-Bromo Analog Requires Stricter Temperature Control (-20°C) Than 4-Methyl Analog (Room Temperature)

4-Bromobenzo[d]isoxazol-3-amine requires storage at -20°C, protected from light, to maintain long-term stability [1]. In contrast, the 4-methyl analog can be stored at room temperature . This difference in storage requirements highlights the brominated compound's higher sensitivity and the need for dedicated cold storage infrastructure, a key logistical consideration for procurement and inventory management.

Chemical Stability Sample Management Compound Storage

Reactivity in Cross-Coupling: The 4-Bromo Analog is Explicitly Promoted for Suzuki and Buchwald-Hartwig Reactions

The bromine substituent in 4-Bromobenzo[d]isoxazol-3-amine is a well-established and highly versatile handle for transition metal-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura and Buchwald-Hartwig couplings . This allows for the straightforward introduction of diverse aryl or amine groups at the 4-position to rapidly generate compound libraries. While the 4-chloro analog can also participate in such reactions, the carbon-bromine bond is generally more reactive and undergoes oxidative addition with palladium catalysts more readily than a carbon-chlorine bond, offering a synthetic advantage in many cases .

Cross-Coupling Synthetic Methodology Medicinal Chemistry

Optimal Procurement Scenarios for 4-Bromobenzo[d]isoxazol-3-amine (CAS 796969-15-8) Based on Quantitative Differentiation


Parallel Synthesis and Lead Optimization via Palladium-Catalyzed Cross-Coupling

Given its established utility as a substrate for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions , this compound is ideally suited for medicinal chemistry groups seeking to rapidly diversify a benzo[d]isoxazole scaffold. The higher reactivity of the C-Br bond compared to the C-Cl bond in its chloro analog makes it a preferred starting material for generating libraries of 4-substituted derivatives. This aligns with its use in patent literature for developing TRPV1 ligands and other receptor modulators [1].

Development of TRPV1 and mGluR5 Receptor Modulators

This specific scaffold and substitution pattern are explicitly claimed in patents for the development of ligands targeting vanilloid (TRPV1) and mGluR5 receptors [1]. Researchers working on pain, inflammation, or neurological disorders that involve these targets should prioritize this compound as it represents a validated starting point from the primary literature.

Exploratory Studies on BET Bromodomain Inhibition

Benzo[d]isoxazole derivatives have been identified as potent BET bromodomain inhibitors with potential applications in castration-resistant prostate cancer (CRPC) . The 4-bromo analog provides a versatile building block for synthesizing and optimizing new compounds within this promising therapeutic class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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